molecular formula C17H19F3N4O2 B2623248 N-benzyl-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide CAS No. 1396686-29-5

N-benzyl-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

Cat. No.: B2623248
CAS No.: 1396686-29-5
M. Wt: 368.36
InChI Key: PSHUCRPKWYWISO-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. It features a 1,3,4-oxadiazole heterocycle, a privileged scaffold widely recognized for its diverse biological activities . The 1,3,4-oxadiazole ring is known for its metabolic stability and ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets, making it a valuable component in the design of bioactive molecules . This specific compound incorporates a trifluoromethyl group on the oxadiazole ring, a modification that often enhances a molecule's metabolic stability, lipophilicity, and overall binding affinity to enzymes and receptors . The structure also contains a piperidine moiety, a common feature in pharmaceuticals that can influence the molecule's pharmacokinetic properties and conformation . Furthermore, the N-benzyl acetamide group provides a flexible linker and an aromatic pharmacophore, which can be critical for target recognition and binding affinity. The integration of these distinct pharmacophores makes this compound a promising candidate for investigative studies. Research into analogous 1,3,4-oxadiazole derivatives has demonstrated potent anticancer activities through various mechanisms, including the inhibition of key enzymes such as thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC) . Given its structural features, this compound is a valuable reagent for researchers developing novel therapeutic agents, particularly in oncology, and for probing biochemical pathways. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-benzyl-2-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O2/c18-17(19,20)16-23-22-15(26-16)13-6-8-24(9-7-13)11-14(25)21-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHUCRPKWYWISO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Attachment of the piperidine ring: This can be done through nucleophilic substitution reactions where the oxadiazole derivative reacts with a piperidine derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • In vitro Studies : A study highlighted that certain oxadiazole derivatives demonstrated IC50 values lower than standard chemotherapeutic agents against multiple cancer types, including breast and colon cancer . Specifically, compounds related to N-benzyl-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide showed promising results in inhibiting cell proliferation.

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound AHEPG21.18
Compound BMCF70.67
N-benzyl derivativeHCT1160.420

Enzyme Inhibition Studies

This compound has also been studied for its enzyme inhibitory properties. Research indicates its potential in inhibiting specific enzymes linked to cancer progression:

  • Alkaline Phosphatase Inhibition : The compound exhibited effective inhibition of alkaline phosphatase with an IC50 value significantly lower than the standard reference drug . This suggests a mechanism that may contribute to its anticancer efficacy.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of N-benzyl derivatives with target proteins:

  • Binding Affinity : The compound showed a favorable binding affinity towards specific receptors implicated in cancer signaling pathways. For example, docking studies revealed binding energies indicative of strong interactions with the target enzyme structures .

Table 2: Molecular Docking Results

Target ProteinBinding Energy (kcal/mol)Reference
Alkaline Phosphatase-7.90
EGFR-8.50

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group and oxadiazole ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-substituted Acetamides with Oxadiazole-Piperidine Hybrids

  • Compound A : 2-(5-(1-(Phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide derivatives ()

    • Key Differences : Replaces the trifluoromethyl group with a phenylsulfonyl substituent.
    • Impact : The sulfonyl group increases polarity and hydrogen-bonding capacity, altering pharmacokinetics (e.g., reduced blood-brain barrier penetration compared to the trifluoromethyl analogue).
    • Biological Activity : Demonstrated antibacterial efficacy against Staphylococcus aureus (MIC = 8–16 µg/mL) .
  • Compound B: N-(4-phenylthiazol-2-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide () Key Differences: Substitutes piperidine with a pyridine-linked oxadiazole and replaces benzyl with a thiazole ring.

Thiadiazole vs. Oxadiazole Derivatives

  • Compound C: N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide () Key Differences: Replaces 1,3,4-oxadiazole with 1,3,4-thiadiazole and substitutes trifluoromethyl with a benzylsulfanyl group. Structural analysis via X-ray crystallography revealed planar geometry and intramolecular S···O hypervalent interactions (2.625 Å) .

Benzothiazole and Fluorobenzyl Analogues

  • Compound D : N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide ()

    • Key Differences : Benzothiazole replaces benzyl, and piperazine substitutes piperidine.
    • Impact : Improved solubility due to piperazine’s basic nitrogen, with anticancer activity reported against MCF-7 breast cancer cells (IC₅₀ = 12 µM) .
  • Compound E : N-(4-fluorobenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide ()

    • Key Differences : Incorporates a fluorobenzyl group and a spirocyclic dioxadiazaspiro moiety.
    • Impact : Fluorine enhances metabolic stability and bioavailability, making it a candidate for CNS-targeted therapies .

Structure-Activity Relationship (SAR) Insights

  • Trifluoromethyl vs. Sulfonyl/Pyridinyl Groups : The trifluoromethyl group in the target compound likely enhances lipophilicity and electron-withdrawing effects, favoring membrane permeability and metabolic stability over sulfonyl or pyridinyl groups .
  • Piperidine vs. Piperazine : Piperidine’s six-membered ring offers conformational flexibility, while piperazine’s basic nitrogen in Compound D improves solubility but may reduce CNS penetration due to increased polarity .
  • Oxadiazole vs. Thiadiazole : The oxadiazole’s electronegative oxygen atoms (vs. sulfur in thiadiazole) may influence hydrogen-bonding interactions with biological targets, as seen in Compound B’s enzyme inhibition .

Biological Activity

N-benzyl-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and antitumor effects. This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C17H19F3N4O2C_{17}H_{19}F_{3}N_{4}O_{2}, with a molecular weight of 368.35 g/mol. The presence of the trifluoromethyl and oxadiazole moieties contributes to its unique properties and biological activities.

PropertyValue
Molecular FormulaC₁₇H₁₉F₃N₄O₂
Molecular Weight368.35 g/mol
CAS Number1396686-29-5

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : Compounds containing the oxadiazole ring have shown significant inhibition against key enzymes involved in bacterial cell wall synthesis and fatty acid metabolism. For instance, they may inhibit the enoyl-acyl carrier protein (ACP) reductase (FabI), disrupting fatty acid biosynthesis critical for bacterial growth .
  • Antimicrobial Activity : Research indicates that oxadiazole derivatives exhibit broad-spectrum antimicrobial properties. Studies have demonstrated that similar compounds can effectively inhibit various strains of bacteria, including Mycobacterium tuberculosis and Staphylococcus aureus, showcasing their potential as therapeutic agents against resistant strains .

Antimicrobial Effects

A study by Dhumal et al. (2016) highlighted that derivatives of 1,3,4-oxadiazole showed potent activity against Mycobacterium bovis BCG both in active and dormant states. The binding affinity to the active site of the mycobacterial enoyl reductase enzyme was confirmed through molecular docking studies .

Another investigation demonstrated that certain 1,3,4-oxadiazole derivatives exhibited higher antimicrobial activity compared to standard antibiotics like vancomycin and linezolid against resistant bacterial strains .

Antitumor Activity

The 1,3,4-oxadiazole scaffold has been recognized for its anticancer properties. Research indicates that compounds within this class can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation .

Case Studies and Experimental Findings

Several experimental studies have been conducted to evaluate the biological activity of N-benzyl derivatives:

  • In Vitro Testing : In vitro assays have shown that N-benzyl derivatives can significantly inhibit the growth of pathogenic bacteria. For instance, compounds were tested against Staphylococcus aureus and demonstrated MIC values lower than traditional antibiotics .
  • Molecular Docking Studies : Molecular docking analyses have provided insights into the binding interactions between N-benzyl derivatives and target proteins involved in metabolic pathways crucial for bacterial survival .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-benzyl-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide?

  • Methodology : The compound’s synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of the 1,3,4-oxadiazole core via cyclization of thiosemicarbazides using dehydrating agents like sulfuric acid or phosphorous oxychloride .
  • Step 2 : Functionalization of the piperidine ring, often via nucleophilic substitution or coupling reactions.
  • Step 3 : Acetamide formation through condensation of the benzylamine derivative with activated carboxylic acid intermediates (e.g., using EDC/HOBt coupling agents) .
    • Characterization : Confirm structural integrity via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) .

Q. What safety protocols are critical when handling this compound?

  • Hazard Identification : Classified as acutely toxic (oral), skin/eye irritant, and respiratory hazard under OSHA standards .
  • Mitigation : Use fume hoods for dust control, wear nitrile gloves, safety goggles, and lab coats. Store in a cool, dry environment away from oxidizers .

Q. How is the purity of this compound validated in academic research?

  • Analytical Methods :

  • HPLC : Reverse-phase C18 column with UV detection at 254 nm; ≥95% purity threshold.
  • TLC : Ethyl acetate/hexane (3:7) solvent system to monitor reaction progress .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Approach : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify transition states. Pair with machine learning (ML) to predict optimal solvent systems and catalyst efficiency .
  • Case Study : ICReDD’s reaction path search algorithms reduced experimental iterations by 40% in analogous heterocyclic syntheses .

Q. What strategies resolve contradictions in bioactivity data (e.g., antibacterial vs. anti-inflammatory assays)?

  • Root Cause Analysis :

  • Solubility Bias : Poor aqueous solubility may skew in vitro results. Use DMSO co-solvents with ≤0.1% v/v to minimize cytotoxicity .
  • Assay Interference : The trifluoromethyl group may quench fluorescence in high-throughput screens. Validate via orthogonal methods (e.g., microbroth dilution for antibacterial studies) .

Q. How does the trifluoromethyl group influence metabolic stability in pharmacokinetic studies?

  • Mechanistic Insight : The CF3_3 group enhances lipophilicity (logP >2.5), improving membrane permeability. However, it may reduce hepatic clearance due to steric hindrance of cytochrome P450 enzymes.
  • Experimental Design :

  • In vitro : Microsomal stability assays (rat/human liver microsomes) with LC-MS quantification .
  • In silico : ADMET prediction tools (e.g., SwissADME) to model metabolic hotspots .

Q. What are the stability challenges under varying pH and temperature conditions?

  • Degradation Pathways :

  • Acidic Conditions (pH <3): Hydrolysis of the oxadiazole ring.
  • Thermal Stress (>60°C): Degradation via retro-aza-Michael addition.
    • Mitigation : Lyophilize and store at -20°C in amber vials under argon .

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